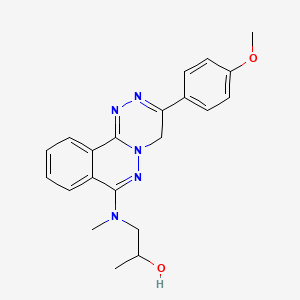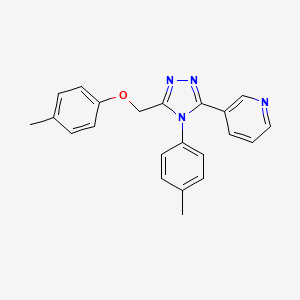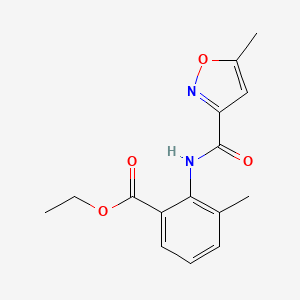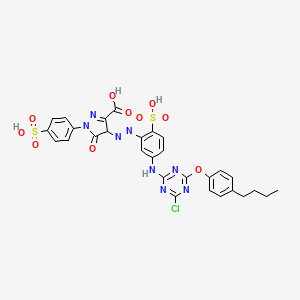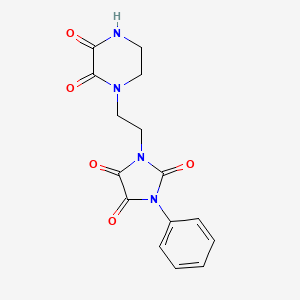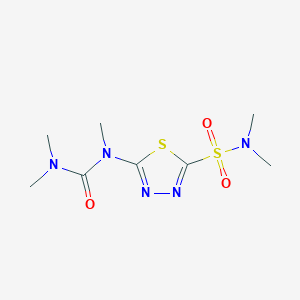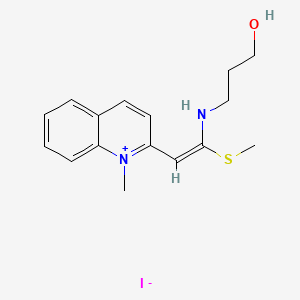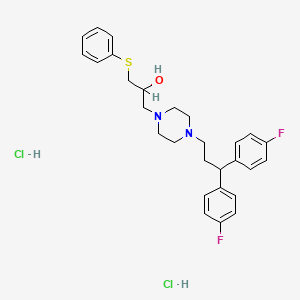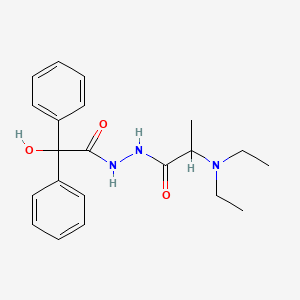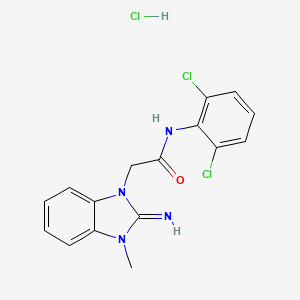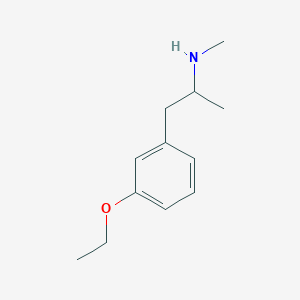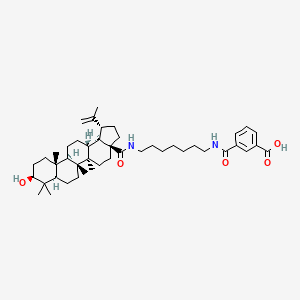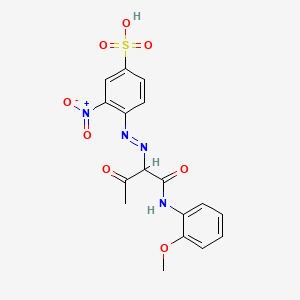
Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonic acid group, a methoxyphenyl group, and an azo linkage, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- typically involves multiple steps, including the formation of the azo linkage and the introduction of the nitro group. The process often starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage can yield corresponding aromatic amines, while oxidation of the nitro group can produce various oxidized derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The azo linkage and nitro group play crucial roles in its reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-chloro-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-5-methyl-, barium salt
- 2-Methoxyphenyl isocyanate
Uniqueness
Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
75205-05-9 |
|---|---|
Molecular Formula |
C17H16N4O8S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O8S/c1-10(22)16(17(23)18-13-5-3-4-6-15(13)29-2)20-19-12-8-7-11(30(26,27)28)9-14(12)21(24)25/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |
InChI Key |
FVWKTMVZBQTTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


